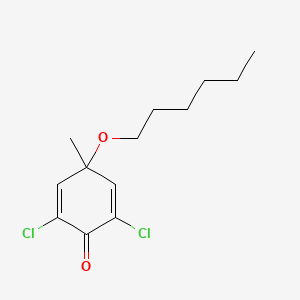
2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms, a hexyloxy group, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
The synthesis of 2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the chlorination of precursor compounds followed by the introduction of the hexyloxy and methyl groups. One common method involves the chlorination of a suitable cyclohexadienone precursor using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to ensure selective chlorination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Addition: The double bonds in the cyclohexa-2,5-dien-1-one ring can undergo addition reactions with electrophiles such as bromine or iodine, leading to the formation of dihalogenated products.
Scientific Research Applications
2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials, including polymers and coatings, where its chemical properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its chlorinated and hexyloxy groups may enhance its ability to penetrate cell membranes, increasing its efficacy in targeting intracellular pathways.
Comparison with Similar Compounds
2,6-Dichloro-4-(hexyloxy)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2,6-Dichloro-4-nitroaniline: This compound also contains two chlorine atoms but has a nitro group instead of a hexyloxy group. It is used as an agricultural fungicide.
2,6-Dichloro-4-nitrophenol: Similar in structure but with a nitro group and a phenol group, this compound is used in various chemical syntheses.
2,6-Dichloro-4-trifluoromethyl aniline: This compound has a trifluoromethyl group instead of a hexyloxy group and is used as an intermediate in the synthesis of insecticides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61306-47-6 |
|---|---|
Molecular Formula |
C13H18Cl2O2 |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2,6-dichloro-4-hexoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H18Cl2O2/c1-3-4-5-6-7-17-13(2)8-10(14)12(16)11(15)9-13/h8-9H,3-7H2,1-2H3 |
InChI Key |
LGZJRPXJFHQQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















